Tert-butyl 3-ethoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-ethoxypiperidine-1-carboxylate and its derivatives are prominent in the field of organic synthesis and characterization. Studies illustrate its use in stereoselective syntheses, demonstrating its utility in producing specific isomers of complex organic compounds (Boev et al., 2015). Furthermore, it serves as a precursor or intermediate in the synthesis of substituted piperidines, highlighting its role in diversifying and expanding the possibilities in synthetic chemistry (Harmsen et al., 2011).
Structural and Thermal Analyses
In-depth structural and thermal analyses have been conducted on compounds synthesized from this compound. These analyses provide insights into their molecular structures and stability, showcasing the compound's significance in materials science and molecular engineering (Çolak et al., 2021).
Macromolecular Chemistry
This compound also finds applications in the domain of macromolecular chemistry. It has been used in the synthesis of dendrimers, contributing to the development of complex, branched macromolecules with potential applications in drug delivery, catalysis, and materials science (Pesak et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-ethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10-7-6-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOOSHLBMGEMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.